(4-Phenylmorpholin-2-yl)methanamine

Lipophilicity Drug-likeness CNS permeability

(4-Phenylmorpholin-2-yl)methanamine is a heterocyclic building block combining a morpholine ring, a phenyl substituent at the 4-position, and an aminomethyl group at the 2-position. Its molecular formula is C₁₁H₁₆N₂O (MW 192.26 g/mol), and it is commercially supplied as a racemic mixture at purities typically ≥97%.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 112913-99-2
Cat. No. B038396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenylmorpholin-2-yl)methanamine
CAS112913-99-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=CC=CC=C2)CN
InChIInChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
InChIKeyYAKKATWFMLCGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Phenylmorpholin-2-yl)methanamine (CAS 112913-99-2): Core Chemical Identity and Procurement Baseline


(4-Phenylmorpholin-2-yl)methanamine is a heterocyclic building block combining a morpholine ring, a phenyl substituent at the 4-position, and an aminomethyl group at the 2-position [1]. Its molecular formula is C₁₁H₁₆N₂O (MW 192.26 g/mol), and it is commercially supplied as a racemic mixture at purities typically ≥97% . The compound serves primarily as a synthetic intermediate in medicinal chemistry programmes targeting neurological disorders .

Why Generic Morpholine Derivatives Cannot Replace (4-Phenylmorpholin-2-yl)methanamine in Lead Optimisation


Closely related morpholine derivatives such as 4-phenylmorpholine (lacking the aminomethyl handle) and 2-(aminomethyl)morpholine (lacking the phenyl ring) exhibit fundamentally different physicochemical and reactivity profiles that preclude simple interchangeability [1][2]. The simultaneous presence of both the lipophilic phenyl group (XLogP3-AA = 0.8) and the nucleophilic primary amine in the target compound creates a unique scaffold for parallel SAR exploration that neither mono-functional analog can replicate [1][2][3].

(4-Phenylmorpholin-2-yl)methanamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Tuning: XLogP3-AA Comparison of (4-Phenylmorpholin-2-yl)methanamine vs. 2-(Aminomethyl)morpholine and 4-Phenylmorpholine

(4-Phenylmorpholin-2-yl)methanamine occupies an intermediate lipophilicity space (XLogP3-AA = 0.8) that is distinct from its two closest structural analogs. The phenyl-devoid 2-(aminomethyl)morpholine is substantially more polar (XLogP3-AA = -1.5), while 4-phenylmorpholine, which lacks the aminomethyl group, is more lipophilic [1][2][3]. This positions the target compound as a privileged intermediate for CNS-focused programmes where balanced logP is critical for blood-brain barrier penetration.

Lipophilicity Drug-likeness CNS permeability

Hydrogen Bond Donor/Acceptor Capacity: (4-Phenylmorpholin-2-yl)methanamine vs. 4-Phenylmorpholine

The target compound possesses one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) due to its primary amine and morpholine oxygen/nitrogen atoms [1]. In contrast, 4-phenylmorpholine has HBD = 0 and HBA = 2, fundamentally altering its capacity for intermolecular interactions [2]. This difference is critical in fragment-based drug discovery where hydrogen bonding governs both solubility and target engagement.

Medicinal chemistry Solubility Receptor binding

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness: (4-Phenylmorpholin-2-yl)methanamine vs. 2-(Aminomethyl)morpholine

(4-Phenylmorpholin-2-yl)methanamine exhibits a TPSA of 38.5 Ų, which falls within the optimal range (≤90 Ų) for CNS drug candidates while being sufficiently polar for aqueous solubility [1]. In comparison, 2-(aminomethyl)morpholine has a TPSA of 47.3 Ų, reflecting its higher polarity and potentially reduced passive membrane permeability [2]. The phenyl ring in the target compound effectively modulates TPSA downward without eliminating the essential amine functionality.

CNS drug design TPSA Blood-brain barrier

Synthetic Utility: Dual Derivatization Handles in (4-Phenylmorpholin-2-yl)methanamine vs. Mono-Functional Analogs

The target compound uniquely offers two orthogonal synthetic handles: a primary amine at the 2-methylene position (available for amide coupling, reductive amination, or urea formation) and a phenyl ring at the morpholine nitrogen (suitable for electrophilic aromatic substitution or cross-coupling) [1]. Neither 4-phenylmorpholine (lacks the amine handle) nor 2-(aminomethyl)morpholine (lacks the aryl ring) provides this dual derivatization capability [2][3]. This enables divergent library synthesis from a single intermediate, reducing procurement complexity and inventory costs.

Parallel synthesis Library generation Functional group tolerance

Commercial Availability and Specification Consistency: (4-Phenylmorpholin-2-yl)methanamine Purity vs. Analog Benchmarks

Multiple independent suppliers consistently offer (4-Phenylmorpholin-2-yl)methanamine at ≥97% purity with full analytical documentation (NMR, HPLC, LC-MS) . The (S)-enantiomer is separately available for chiral applications . In contrast, 2-(aminomethyl)morpholine is typically supplied at 95% purity (lower by 2 percentage points) and commands a higher unit price (~$223/50mg vs. ~$83/100mg for the target compound) [1]. This combination of higher purity and lower cost-per-milligram provides a tangible procurement advantage.

Quality control Procurement Batch consistency

Neurological Disorder Targeting: (4-Phenylmorpholin-2-yl)methanamine as a Privileged Intermediate in CNS Drug Discovery

Multiple supplier technical datasheets and patent literature consistently identify (4-phenylmorpholin-2-yl)methanamine as a key intermediate specifically for neurological disorder programmes, including antipsychotic, antidepressant, and analgesic drug candidates . While 4-phenylmorpholine is also cited as a pharmaceutical intermediate, its applications span a broader and less specific range (including dyes, pesticides, and anti-corrosion additives), diluting its relevance for focused CNS drug discovery procurement . The target compound's documented association with neurological indications provides greater assurance of fit-for-purpose procurement in CNS-targeted programmes.

CNS therapeutics Neurological disorders Drug discovery

Optimal Application Scenarios for (4-Phenylmorpholin-2-yl)methanamine Based on Differential Evidence


CNS Lead Optimisation Requiring Balanced Lipophilicity (XLogP3-AA ≈ 0.8)

When a medicinal chemistry programme requires a morpholine-based scaffold with a computed XLogP3-AA of 0.8—a value associated with favourable CNS drug-likeness [1]—(4-Phenylmorpholin-2-yl)methanamine offers a pre-optimised starting point. Neither 2-(aminomethyl)morpholine (XLogP3-AA = -1.5, excessively polar) nor 4-phenylmorpholine (more lipophilic, lacks an amine handle) can reproduce this physicochemical profile, making the target compound the most direct entry into CNS-appropriate chemical space [2][3].

Divergent Parallel Library Synthesis via Dual Orthogonal Functionalization

For projects requiring rapid SAR expansion, the target compound's two distinct reactive sites—the primary amine (suitable for amide, urea, or sulfonamide formation) and the phenyl ring (available for electrophilic substitution or cross-coupling)—enable divergent library synthesis from a single building block [1]. This dual-handle architecture eliminates the need to procure and manage two separate intermediates (e.g., one for amine diversification and another for aryl diversification), streamlining inventory and reducing procurement complexity [2].

Neurological Disorder Drug Discovery Programmes with Documented Intermediate Precedent

Procurement teams supporting CNS-focused drug discovery can rely on documented precedent linking (4-Phenylmorpholin-2-yl)methanamine specifically to antipsychotic, antidepressant, and analgesic agent synthesis [1][2]. Unlike 4-phenylmorpholine, which carries confounding non-pharmaceutical applications (dyes, pesticides, anti-corrosion), the target compound's narrower and more relevant application profile reduces the risk of investing in a building block with insufficient therapeutic area validation [3].

Cost-Efficient Multi-Step Synthesis Requiring High Batch-to-Batch Consistency

When a synthetic route demands reproducible intermediate quality across multiple batches, the target compound's consistent ≥97% purity with full analytical documentation (NMR, HPLC, LC-MS) provides greater assurance than 2-(aminomethyl)morpholine, which is typically supplied at 95% purity and at a higher unit cost [1][2]. The lower impurity burden reduces the risk of side reactions and purification challenges in downstream steps, ultimately lowering the total cost of synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Phenylmorpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.